molecular formula C14H15NO2 B1597743 Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 83935-44-8

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B1597743
CAS No.: 83935-44-8
M. Wt: 229.27 g/mol
InChI Key: XWUUKZWECVYABW-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-9-11(2)15(10)13-7-5-4-6-12(13)14(16)17-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUUKZWECVYABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376922
Record name Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83935-44-8
Record name Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅NO₂
  • Molecular Weight : 229.27 g/mol
  • Structure : The compound features a benzoate moiety substituted with a 2,5-dimethyl-1H-pyrrole group, which is crucial for its biological activity.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity against various strains of fungi, particularly species of Aspergillus . This makes it a potential candidate for the development of antifungal medications.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. However, further research is necessary to fully elucidate the underlying mechanisms and efficacy in inflammatory conditions .

Cellular Effects

In vitro studies have demonstrated that this compound can suppress cell growth while enhancing glucose uptake in monoclonal antibody production systems. This dual action could be beneficial for optimizing bioproduction processes .

The biological activity of this compound can be attributed to its interactions with specific biochemical pathways:

  • Dihydrofolate Reductase (DHFR) : The compound has shown binding interactions with DHFR, an enzyme critical for DNA synthesis and cellular proliferation .
  • Enoyl Acyl Carrier Protein (ACP) Reductase : Similar compounds have also demonstrated interactions with enoyl ACP reductase, suggesting a role in fatty acid biosynthesis .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateSimilar benzoate structure with different substitutionPotentially different biological activity profiles
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateAnother positional isomer of the benzoateVariation in reactivity due to position on aromatic ring
Methyl 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoateChlorinated derivativeEnhanced reactivity due to halogen substitution

This table illustrates how minor structural changes can significantly impact biological activity and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antifungal Activity : A study evaluated the compound's effectiveness against Aspergillus species, revealing promising antifungal properties that warrant further investigation for clinical applications .
  • Monoclonal Antibody Production : In cell culture experiments, the compound was found to enhance glucose uptake and increase intracellular ATP levels during monoclonal antibody production, indicating its potential utility in biotechnology .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes like DHFR and enoyl ACP reductase, supporting its role as a lead compound for drug development .

Preparation Methods

General Synthetic Route

The most common synthetic approach to methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves the nucleophilic substitution of a halogenated methyl benzoate derivative (such as 2-bromomethylbenzoate) with 2,5-dimethylpyrrole in the presence of a base. This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures to facilitate the displacement of the halogen by the pyrrole nitrogen, forming the N-substituted benzoate ester.

Key reaction conditions:

  • Starting materials: 2-bromomethylbenzoate and 2,5-dimethylpyrrole
  • Base: Potassium carbonate or similar mild base to deprotonate the pyrrole nitrogen
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated (typically 80–120 °C)
  • Purification: Recrystallization or column chromatography to isolate the pure product

This method is analogous to the synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, which has been well documented and can be adapted for the 2-substituted isomer with positional variation of the bromomethyl group on the benzoate ring.

Stepwise Synthesis via Pyrrole Formation and Esterification

An alternative method involves a stepwise synthesis starting from 4-aminobenzoate derivatives and acetonyl acetone, employing the Paal-Knorr pyrrole synthesis to generate the 2,5-dimethylpyrrole ring attached to the benzoate ester.

Stepwise procedure:

  • Step 1: Esterification
    4-aminobenzoic acid is esterified with methanol under acidic conditions to yield methyl 4-aminobenzoate.

  • Step 2: Paal-Knorr Pyrrole Synthesis
    Methyl 4-aminobenzoate is reacted with acetonyl acetone in glacial acetic acid under reflux conditions to form methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate. This reaction proceeds via condensation and cyclization to form the pyrrole ring fused to the aromatic ester.

  • Step 3: Purification
    The reaction mixture is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol or other suitable solvents.

This approach yields the pyrrole-substituted benzoate with good yields (~65%) and high purity, confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Hydrazide and Derivative Transformations (Advanced Synthetic Routes)

Further synthetic elaborations involve converting the this compound into hydrazide derivatives, which serve as versatile intermediates for generating various heterocyclic compounds, including triazoles, azetidinones, and thiazolidinones.

Key transformations:

  • Hydrazide formation:
    The ester is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding benzoic acid hydrazide derivative.

  • Cyclization and derivatization:
    The hydrazide can be further reacted with aromatic aldehydes, triethyl orthoformate, potassium thiocyanate, or other reagents to form heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, and pyrazolones attached to the pyrrole-benzoate framework.

These methods are useful for generating compound libraries for biological screening but also provide insight into the chemical reactivity and synthetic flexibility of the this compound scaffold.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Yield (%) Purification Method Key Advantages
Nucleophilic substitution 2-bromomethylbenzoate + 2,5-dimethylpyrrole Base (K2CO3), DMF, 80–120 °C, several hours 60–75 Recrystallization/Chromatography Straightforward, adaptable to scale
Paal-Knorr condensation + esterification 4-aminobenzoic acid + acetonyl acetone + methanol Reflux in glacial acetic acid, then esterification ~65 Recrystallization Good yield, well-established reaction
Hydrazide intermediate route Methyl ester + hydrazine hydrate Reflux in ethanol, 3 h ~80 Recrystallization Versatile intermediate for derivatives

Analytical and Spectroscopic Confirmation

The purity and structure of this compound and its derivatives are confirmed by:

  • Infrared spectroscopy (IR):
    Characteristic ester carbonyl stretch around 1640–1680 cm⁻¹ and pyrrole ring vibrations near 3100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows methyl protons on pyrrole at δ 2.2–2.5 ppm, aromatic protons between δ 6.8–7.9 ppm, and pyrrole protons at δ 5.8–6.0 ppm.
    • ^13C NMR confirms ester carbonyl carbons at δ ~165–170 ppm.
  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 243.136 for C14H15NO2).

These methods ensure the synthesized compound's identity and purity for further applications.

Research Findings and Notes

  • The nucleophilic substitution method is preferred for direct synthesis due to its simplicity and scalability.
  • The Paal-Knorr condensation route is valuable when starting from amino-benzoate derivatives and allows for structural modifications on the pyrrole ring.
  • Hydrazide intermediates open pathways to diverse heterocyclic analogs with potential biological activities, though these are beyond the scope of the pure this compound preparation.
  • Reaction yields typically range from 60% to 80%, depending on the method and purification efficiency.
  • Purity is routinely verified by chromatographic and spectral techniques to ensure suitability for pharmaceutical or research applications.

This comprehensive synthesis overview reflects the current state of knowledge on the preparation of this compound, drawing on validated chemical methodologies and analytical data from peer-reviewed research. The methods described provide a robust foundation for both laboratory-scale synthesis and potential industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

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